molecular formula C8H6F3N3 B1524591 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-51-3

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No. B1524591
CAS RN: 1190311-51-3
M. Wt: 201.15 g/mol
InChI Key: HSMBCWNIFJALKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine (6-TFMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a pyrrolo[3,2-b]pyridine core structure, and is a derivative of the pyrrolo[3,2-b]pyridine family of compounds. 6-TFMP is a colorless solid that is soluble in water and other organic solvents. It is an important synthetic tool for organic synthesis, and has been studied extensively for its diverse range of applications.

Scientific Research Applications

Antifungal Applications

One of the applications of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is in the development of antifungal agents. Compounds with this structure have shown activity against various phytopathogenic fungi, which are harmful to plants. The use of such compounds can help control these fungi and prevent crop losses .

Agrochemical Industry

Trifluoromethylpyridine derivatives, including those related to 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine, are used in the agrochemical industry. They serve as key intermediates in the synthesis of crop protection products, helping safeguard crops from pests .

Pharmaceutical Synthesis

This compound is also used as a substrate in the synthesis of pharmaceuticals. It’s involved in one-pot syntheses of 7-aza-indoles, which are important structures in medicinal chemistry .

HIV Treatment Research

The compound has been utilized in the synthesis of HIV treatment drugs. For instance, the approved HIV entry inhibitor Fostemsavir contains a 6-azaindole core, which can be synthesized from related compounds like 3-amino-6-trifluoromethyl-4-azaindole .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBCWNIFJALKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 3
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6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 4
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 5
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 6
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

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